molecular formula C21H16N2O4S B2421234 N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide CAS No. 896290-99-6

N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide

Cat. No.: B2421234
CAS No.: 896290-99-6
M. Wt: 392.43
InChI Key: QLVSOYNBBRKXDV-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide is a complex organic compound that features a benzoxazole ring fused to a phenyl group, which is further connected to a benzamide moiety with a methylsulfonyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide typically involves multi-step organic reactions. One common approach starts with the formation of the benzoxazole ring through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative. This intermediate is then coupled with a benzoyl chloride derivative to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. Molecular docking studies have shown that it can interact with proteins involved in metabolic pathways, affecting processes such as purine and pyrimidine metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methylsulfonyl group, in particular, enhances its solubility and potential interactions with biological targets.

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4S/c1-28(25,26)17-6-4-5-15(13-17)20(24)22-16-11-9-14(10-12-16)21-23-18-7-2-3-8-19(18)27-21/h2-13H,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVSOYNBBRKXDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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